tert-Butyl 2-acetylazepane-1-carboxylate
Description
tert-Butyl 2-acetylazepane-1-carboxylate is a heterocyclic compound featuring a seven-membered azepane ring substituted with a tert-butyl carbamate group at position 1 and an acetyl group at position 2. The tert-butyl carbamate (Boc) group is commonly used for amine protection in organic synthesis, while substituents like acetyl, amino, or hydroxy groups influence reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 2-acetylazepane-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-10(15)11-8-6-5-7-9-14(11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3 |
InChI Key |
DDZATXBCOVBFLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 2-acetylazepane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as azepane and tert-butyl chloroformate.
Reaction Conditions: The azepane is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl azepane-1-carboxylate intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 2-acetylazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles such as amines or thiols replace the acetyl group to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 2-acetylazepane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-acetylazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The acetyl group can undergo hydrolysis or other chemical transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Key Structural Insights :
- Position of Substituents: The acetyl group at position 2 in the target compound may enhance lipophilicity compared to amino (electron-donating) or hydroxy (polar) groups in analogs.
Physicochemical and Spectroscopic Properties
While direct data on the target compound is unavailable, insights can be drawn from analogs:
- Spectroscopy: Compounds like tert-butyl 4-amino-5-methylazepane-1-carboxylate are characterized using NMR (¹H and ¹³C) and UV spectroscopy, as seen in related studies . For example, amino groups typically show distinct NH stretches in IR and specific proton shifts in ¹H-NMR.
- Stability : tert-Butyl derivatives (e.g., ) are stable under recommended storage conditions (room temperature, inert atmosphere) .
Biological Activity
Tert-Butyl 2-acetylazepane-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 215.28 g/mol. The structure includes a tert-butyl group, an acetyl group, and an azepane ring, which contribute to its unique chemical properties and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation : The compound may interact with various receptors, potentially influencing neurotransmitter systems.
- Antimicrobial Properties : Some studies suggest that derivatives of azepane compounds exhibit antimicrobial activity by disrupting bacterial cell walls or inhibiting growth.
Pharmacological Effects
Research indicates that this compound may exhibit a range of pharmacological effects:
- Antimicrobial Activity : Preliminary studies show that azepane derivatives can possess antimicrobial properties against various bacterial strains.
- CNS Activity : The structure suggests potential central nervous system (CNS) activity, possibly affecting mood or cognition.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties in preclinical models.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
